Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized by the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been evaluated through experimental studies and quantum chemical calculations .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, ethyl 4-methyl-1H-pyrrole-2-carboxylate has a molecular weight of 153.18 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate serves as a precursor or intermediate in various chemical syntheses. Its derivatives and analogs have been explored for different synthetic routes and applications:
Synthesis of Pyrrole Derivatives : It acts as a building block in the synthesis of a wide range of pyrrole derivatives. For instance, Dawadi and Lugtenburg (2011) demonstrated the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting its potential in accessing a library of pyrrole systems (Dawadi & Lugtenburg, 2011).
Formation of Tetrahydropyridines : Zhu et al. (2003) reported the use of a similar ethyl derivative in a [4 + 2] annulation process, leading to the formation of tetrahydropyridines, a class of compounds with various applications (Zhu, Lan, & Kwon, 2003).
Aerial Oxidation Studies : The reactivity of this compound derivatives under aerial oxidation conditions was investigated by Cirrincione et al. (1987), contributing to understanding the oxidation mechanisms of pyrrole compounds (Cirrincione et al., 1987).
Applications in Novel Compound Synthesis
Several studies have utilized derivatives of this compound to synthesize novel compounds with potential applications in various fields:
Synthesis of Pyrazoles : Mikhed’kina et al. (2009) described the synthesis of pyrazoles from ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, showcasing its versatility in creating heterocyclic compounds (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Heterocyclization to Form Spiro Compounds : Dmitriev, Silaichev, and Maslivets (2015) demonstrated the use of an ethyl derivative in spiro heterocyclization, leading to complex molecular structures with potential pharmacological applications (Dmitriev, Silaichev, & Maslivets, 2015).
Advanced Synthetic Methods
Advanced synthetic methods utilizing this compound derivatives have been developed for efficient and eco-friendly chemical synthesis:
Solvent-Free Synthesis : Khajuria, Saini, and Kapoor (2013) developed a solvent-free synthesis method for ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, contributing to greener chemistry practices (Khajuria, Saini, & Kapoor, 2013).
One-Pot Syntheses : Chang and Shin (2008) achieved one-pot syntheses of ethyl 4-substituted-1H-pyrrole-3-carboxylates, streamlining the synthetic process and making it more practical (Chang & Shin, 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrole derivatives interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrole derivatives, it’s likely that multiple pathways are affected .
Result of Action
Given the wide range of biological activities exhibited by pyrrole derivatives, it’s likely that the compound has diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate . For instance, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These properties suggest that Ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported .
Cellular Effects
Given the broad range of biological activities exhibited by pyrrole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-8-6-11-9(7(8)3)10(12)13-5-2/h6,11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVOLGXNSYCRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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